

Spectroscopic Profile of (3Z)-3-Decen-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated fatty alcohol, (3Z)-3-Decen-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for (3Z)-3-Decen-1-ol. It is important to note that while the Mass Spectrometry data is experimentally derived, the NMR and IR data are predicted based on established principles of spectroscopy and characteristic values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃, Reference: TMS)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.55 - 5.45	m	1H	H-4
~5.40 - 5.30	m	1H	H-3
3.65	t	2H	H-1
2.30	q	2H	H-2
2.05	q	2H	H-5
1.40 - 1.20	m	6H	H-6, H-7, H-8
0.90	t	ЗН	H-10
~1.50	s (broad)	1H	-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Carbon Atom
~133	C-4
~125	C-3
62.1	C-1
32.5	C-2
31.8	C-8
29.2	C-6
27.2	C-5
22.6	C-9
14.1	C-10

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (3Z)-3-Decen-1-ol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3010	Medium	=C-H stretch (alkene)
2955, 2872	Strong	C-H stretch (alkane)
1655	Weak	C=C stretch (cis-alkene)
1050	Strong	C-O stretch (primary alcohol)
720	Medium	=C-H bend (cis-alkene, out-of- plane)

Mass Spectrometry (MS)

Table 4: Experimentally Determined Mass Spectrum Data for (Z)-3-Decen-1-ol

m/z	Relative Intensity	Assignment
156	Base Peak	[M]+ (Molecular Ion)
138	Moderate	[M-H ₂ O] ⁺
95	High	[C7H11]+
81	High	[C ₆ H ₉] ⁺
67	High	[C₅H7] ⁺
55	High	[C4H7]+
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of (3Z)-3-Decen-1-ol (approximately 5-10 mg for 1 H NMR, 20-50 mg for 13 C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio, often employing proton decoupling to simplify the spectrum and enhance signal intensity.
- Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat (3Z)-3-Decen-1-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.



 Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

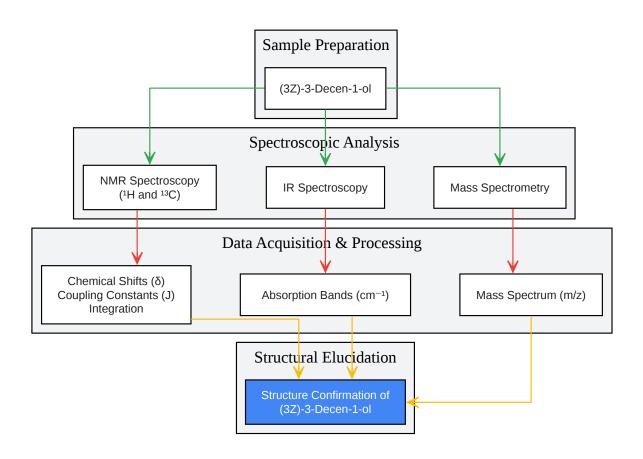
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of (3Z)-3-Decen-1-ol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.
- Instrumentation: A mass spectrometer capable of electron ionization (EI) is used.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of (3Z)-3-Decen-1-ol.





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Caption: Workflow for the spectroscopic analysis of (3Z)-3-Decen-1-ol.

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